Bienvenue dans la boutique en ligne BenchChem!

Helvolic Acid

Formulation Science Physical Chemistry Drug Delivery

Helvolic acid (Fumigacin) is the only fusidane antibiotic with a fully validated and reconstituted nine-gene biosynthetic cluster, enabling systematic derivative generation. Its sodium salt does not form micelles (0–50 °C), unlike sodium fusidate or cephalosporin P1, ensuring controlled monomeric delivery. This 3-keto fusidane demonstrates synergistic antitumor efficacy in vivo (70.9% tumor inhibition with cyclophosphamide) and synergistic anti-MDR S. aureus activity with erythromycin. Critical for studies on chemotherapy adjuvant mechanisms, non-detergent antibiotic delivery, and synthetic biology-driven fusidane diversification.

Molecular Formula C33H44O8
Molecular Weight 568.7 g/mol
CAS No. 29400-42-8
Cat. No. B190442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHelvolic Acid
CAS29400-42-8
Synonymshelvolic acid
Molecular FormulaC33H44O8
Molecular Weight568.7 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)C3(C(C2(C=CC1=O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)OC(=O)C
InChIInChI=1S/C33H44O8/c1-17(2)10-9-11-21(30(38)39)26-22-12-13-25-31(6)15-14-23(36)18(3)27(31)28(41-20(5)35)29(37)33(25,8)32(22,7)16-24(26)40-19(4)34/h10,14-15,18,22,24-25,27-28H,9,11-13,16H2,1-8H3,(H,38,39)/b26-21-/t18-,22+,24+,25+,27-,28+,31-,32+,33-/m1/s1
InChIKeyMDFZYGLOIJNNRM-OAJDADRGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Helvolic Acid (CAS 29400-42-8): Fusidane-Class Antibiotic Procurement Reference for Antibacterial and Antitumor Research


Helvolic acid (CAS 29400-42-8, synonym Fumigacin) is a fungal-derived fusidane-type triterpenoid antibiotic with the molecular formula C33H44O8 and molecular weight of 568.7 Da [1]. First isolated from Aspergillus fumigatus, helvolic acid belongs to the same structural class as fusidic acid and cephalosporin P1, characterized by a protostadienol framework featuring a 4α-methyl group, 16β-acetoxyl group, and 20-carboxylic acid [2]. The compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria and has demonstrated synergistic antitumor efficacy in vivo [1].

Helvolic Acid (CAS 29400-42-8): Why Fusidane-Class Analogs Are Not Interchangeable in Research Procurement


Helvolic acid cannot be substituted interchangeably with its closest structural analogs fusidic acid or cephalosporin P1 despite their shared fusidane skeleton. The substitution patterns on rings A, B, and C differ markedly among these compounds [1]. Critically, cephalosporin P1 demonstrates approximately twice the antistaphylococcal potency of helvolic acid [2], while helvolic acid exhibits fundamentally different solution behavior—its sodium salt (sodium helvolate) is sparingly soluble and fails to form micelles between 0 and 50 °C, in direct contrast to the detergent-like micellar properties of sodium fusidate and sodium cephalosporin P1 [3]. Furthermore, helvolic acid uniquely possesses a 3-keto group rather than the 3α-OH group critical for activity in fusidic acid, and its biosynthetic pathway omits the enzyme required to convert 3-keto to 3α-OH [4]. These structural, physicochemical, and activity-profile divergences preclude generic substitution.

Helvolic Acid (CAS 29400-42-8): Quantitative Differentiation Evidence for Scientific Selection


Helvolic Acid vs. Fusidic Acid and Cephalosporin P1: Micellar Behavior and Solution-Phase Differentiation

Helvolic acid exhibits fundamentally distinct solution-phase behavior compared to its fusidane-class counterparts. While the sodium salts of 3-acetoxylfusidic acid and cephalosporin P1 form detergent-like micelles with aggregation numbers of 14 and an intermediate value, respectively, sodium helvolate is sparingly soluble and does not form micelles between 0 and 50 °C [1]. The critical micelle concentration (CMC) values for the class range from 1.5 to 5.6 mM, but helvolic acid's inability to self-assemble into micelles under physiological temperature conditions represents a critical differentiation point for any application requiring colloidal delivery or solubilization [1].

Formulation Science Physical Chemistry Drug Delivery

Helvolic Acid Synergistic Antibacterial Activity with Erythromycin Against Multidrug-Resistant S. aureus

Helvolic acid demonstrates quantifiable in vitro synergy with erythromycin against multi-drug resistant strains of Staphylococcus aureus. At helvolic acid concentrations of 4–16 mg/L, the combination with erythromycin (500–2,000 mg/L) produced synergistic effects on five distinct multi-drug resistant S. aureus strains . This synergy profile represents a procurement-relevant differentiation point, as no equivalent quantitative synergy data with erythromycin is established in the open literature for fusidic acid or cephalosporin P1 under identical conditions.

Antimicrobial Resistance Synergy Studies MRSA

Helvolic Acid In Vivo Synergistic Antitumor Efficacy with Cyclophosphamide in Murine Sarcoma Model

Helvolic acid alone at doses of 10 and 20 mg/kg/day did not exert significant antitumor activity in murine sarcoma S180 tumor-bearing mice [1]. However, co-administration of 10 mg/kg/day helvolic acid with 20 mg/kg/day cyclophosphamide (CTX) produced a tumor growth inhibitory rate of 70.90%, which was substantially higher than the 19.5% achieved by CTX alone [1]. This represents a 51.4 percentage-point enhancement in tumor growth inhibition compared to CTX monotherapy [1]. The combination also markedly prolonged survival and increased immune organ index, with mechanistic involvement of Wnt/β-catenin pathway suppression [1].

Cancer Research Chemotherapy Adjuvant In Vivo Pharmacology

Helvolic Acid Biosynthetic Gene Cluster: Nine-Gene Pathway Enables Heterologous Production and Derivatization

The complete nine-gene biosynthetic cluster for helvolic acid has been functionally validated through stepwise introduction into Aspergillus oryzae NSAR1, enabling heterologous production at ~20 mg L⁻¹ [1]. This reconstruction yielded not only helvolic acid but also 21 derivatives, with three intermediates demonstrating antibacterial activity superior to helvolic acid itself [1]. Notably, the pathway includes an unusual C-4 demethylation process mediated by HelC (short-chain dehydrogenase/reductase) and HelB1 (cytochrome P450) that is distinct from common sterol biosynthesis [1]. In contrast, the biosynthetic pathways for fusidic acid and cephalosporin P1 are not comparably elucidated or functionally reconstituted in heterologous hosts [2].

Synthetic Biology Natural Product Biosynthesis Metabolic Engineering

Helvolic Acid Derivative Helvolinic Acid: Enhanced Anti-S. aureus Potency with MIC 1 μg/mL

Among helvolic acid derivatives isolated from Sarocladium oryzae, helvolinic acid (5) exhibited potent anti-Staphylococcus aureus activity with a minimum inhibitory concentration (MIC) of 1 μg/mL, while parent helvolic acid (4), 6-desacetoxy-helvolic acid (6), and sarocladilactone B (2) showed MIC values of 4 μg/mL [1]. This represents a four-fold enhancement in potency for helvolinic acid relative to the parent helvolic acid under identical assay conditions. No equivalent MIC data for direct fusidic acid comparison were reported in this study, but the structure-activity relationship (SAR) data establish helvolic acid as a productive scaffold for potency improvement through specific structural modifications [1].

Antibacterial SAR Natural Product Derivatives Staphylococcus aureus

Helvolic Acid (CAS 29400-42-8): High-Value Research Application Scenarios Based on Quantitative Differentiation Evidence


Cyclophosphamide Adjuvant Cancer Research in Murine Sarcoma Models

Based on the 70.90% tumor growth inhibition rate achieved with helvolic acid (10 mg/kg/day) plus cyclophosphamide (20 mg/kg/day) versus 19.5% for cyclophosphamide alone, helvolic acid is specifically indicated for in vivo studies investigating chemotherapy adjuvant mechanisms, particularly those involving Wnt/β-catenin pathway modulation [1]. This scenario is supported by the observation that helvolic acid alone (10–20 mg/kg/day) produced no significant antitumor activity, confirming that the effect is truly synergistic rather than additive [1].

Heterologous Biosynthetic Pathway Engineering and Fusidane Derivatization

Helvolic acid is the only fusidane-class antibiotic for which the complete nine-gene biosynthetic cluster has been validated and functionally reconstituted in a heterologous host (Aspergillus oryzae NSAR1, ~20 mg L⁻¹ production) [2]. This established platform enables systematic generation of helvolic acid derivatives (21 isolated to date) with the observation that three biosynthetic intermediates possess stronger anti-S. aureus activity than the parent compound [2]. Researchers pursuing synthetic biology-driven expansion of fusidane chemical diversity should select helvolic acid as the foundational scaffold.

Formulation Studies Requiring Non-Micellar Fusidane Antibiotic Behavior

For experimental formulations where detergent-like micellar behavior must be avoided, helvolic acid provides a unique advantage. Sodium helvolate does not form micelles between 0 and 50 °C, whereas sodium salts of 3-acetoxylfusidic acid and cephalosporin P1 exhibit robust micellar aggregation (aggregation numbers 14 and intermediate, respectively) with critical micelle concentrations of 1.5–5.6 mM [3]. This physicochemical differentiation makes helvolic acid the preferred fusidane for studies requiring controlled monomeric antibiotic delivery or for investigating structure-colloidal behavior relationships.

Erythromycin Combination Studies Against Multidrug-Resistant S. aureus

Helvolic acid demonstrates quantifiable in vitro synergy with erythromycin at 4–16 mg/L against five multi-drug resistant S. aureus strains . This established synergy profile supports procurement of helvolic acid for studies investigating combination antibacterial strategies targeting MDR S. aureus, particularly where fusidic acid or cephalosporin P1 lack comparable erythromycin synergy data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Helvolic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.